Dstbulet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dstbulet: is a peptide ligand known for its high selectivity towards the delta-opioid receptor (DOP). This compound is primarily used in experimental pharmacology to study the effects and mechanisms of delta-opioid receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Dstbulet is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reagents: Agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used to facilitate peptide bond formation.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: : While this compound is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols, with optimizations for yield and purity. Automation and high-throughput techniques can be employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: : Dstbulet undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in an organic solvent.
Major Products
Oxidation: Formation of oxidized peptide derivatives.
Reduction: Formation of reduced peptide derivatives.
Substitution: Formation of substituted peptide derivatives.
Scientific Research Applications
Dstbulet has a wide range of applications in scientific research, including:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction between peptides and delta-opioid receptors.
Medicine: Investigated for its potential analgesic effects and its role in pain management.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors
Mechanism of Action
Dstbulet exerts its effects by selectively binding to the delta-opioid receptor (DOP). This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary molecular targets include:
G-proteins: Activation of G-proteins leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels.
Ion Channels: Modulation of ion channels, such as calcium and potassium channels, affects neuronal excitability and neurotransmitter release.
Comparison with Similar Compounds
Dstbulet is unique in its high selectivity for the delta-opioid receptor. Similar compounds include:
DPDPE: Another peptide ligand with high selectivity for the delta-opioid receptor.
SNC-80: A synthetic non-peptidic ligand for the delta-opioid receptor.
Naltrindole: A high-affinity antagonist for the delta-opioid receptor.
This compound stands out due to its peptide nature and its specific applications in experimental pharmacology.
Properties
CAS No. |
111035-56-4 |
---|---|
Molecular Formula |
C37H54N6O10 |
Molecular Weight |
742.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |
InChI Key |
DOMQMNWQZKXZCU-GUVNKXFDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
111035-56-4 | |
sequence |
YXGFLT |
Synonyms |
(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.